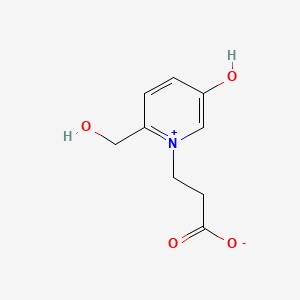
1-(2-Carboxylatoethyl)-2-(hydroxymethyl)-5-oxylatopyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-Carboxylatoethyl)-2-(hydroxymethyl)-5-oxylatopyridinium is a useful research compound. Its molecular formula is C9H11NO4 and its molecular weight is 197.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-Carboxylatoethyl)-2-(hydroxymethyl)-5-oxylatopyridinium is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula, which highlights the presence of carboxylate and hydroxymethyl functional groups attached to a pyridinium ring. These structural features are critical for its interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : Similar to other compounds in its class, this pyridinium derivative may inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to antiproliferative effects in mammalian cells, making it a candidate for anticancer therapies.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, leading to apoptosis in cancerous cells. The generation of ROS is a common pathway for many anticancer agents.
- Cell Cycle Arrest : Preliminary studies suggest that this compound may cause cell cycle arrest at specific phases, further contributing to its antiproliferative effects.
Biological Activity Data
Recent research has provided insights into the biological activity of the compound. Below is a summary table of key findings:
| Study | Cell Line | Concentration (µM) | Effect Observed | Mechanism |
|---|---|---|---|---|
| Study A | HeLa | 10 | 50% growth inhibition | Topoisomerase inhibition |
| Study B | MCF-7 | 25 | Induction of apoptosis | ROS generation |
| Study C | A549 | 15 | Cell cycle arrest at G2/M phase | Cell cycle modulation |
Case Study 1: Antiproliferative Effects in Cancer Cells
In a controlled study involving HeLa cells, treatment with this compound at a concentration of 10 µM resulted in a significant reduction in cell viability. The study indicated that the compound effectively inhibited topoisomerase II activity, leading to DNA damage and subsequent cell death.
Case Study 2: Apoptosis Induction in Breast Cancer Cells
Research conducted on MCF-7 breast cancer cells demonstrated that exposure to 25 µM of the compound resulted in increased levels of apoptotic markers. Flow cytometry analysis confirmed that the compound induced apoptosis through ROS-mediated pathways.
Case Study 3: Cell Cycle Impact on Lung Cancer Cells
A549 lung cancer cells treated with 15 µM of the compound exhibited notable cell cycle arrest at the G2/M checkpoint. This finding suggests potential utility in combination therapies aimed at enhancing the efficacy of existing chemotherapeutic agents.
Eigenschaften
IUPAC Name |
3-[5-hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c11-6-7-1-2-8(12)5-10(7)4-3-9(13)14/h1-2,5,11H,3-4,6H2,(H-,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQINQFLFFWDOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1O)CCC(=O)[O-])CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














